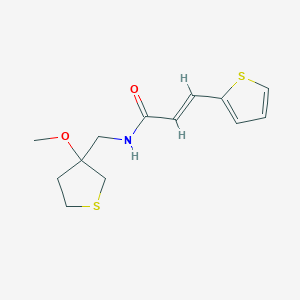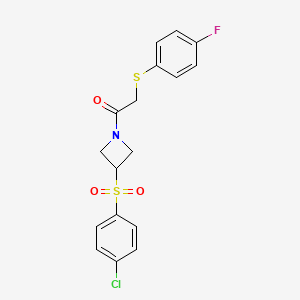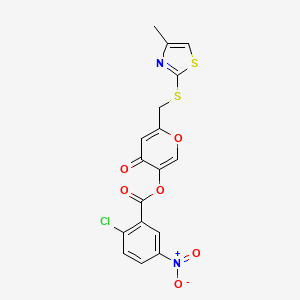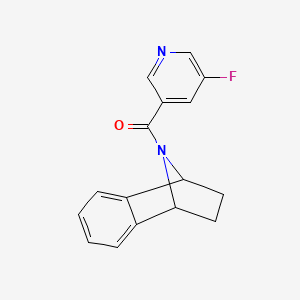
1-(3-chlorophenyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea, commonly known as CCT196969, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. It is a potent inhibitor of the protein kinase PAK4, which is involved in several cellular processes, including cell proliferation, migration, and survival.
Applications De Recherche Scientifique
Insecticide Development
One study highlights the development of new insecticides that interfere with cuticle deposition, demonstrating the potential of chlorophenyl urea derivatives as insecticidal agents. These compounds exhibit a unique mode of action, causing insects to fail in molting or pupating, which eventually leads to their death. The research suggests that such chemicals are promising candidates for pest control due to their selectivity and safety towards mammals (Mulder & Gijswijt, 1973).
Anticancer and Antimicrobial Activities
Another area of application is in medicinal chemistry, where derivatives of chlorophenyl urea are synthesized and evaluated for their biological activities. For instance, thiazole urea derivatives have been studied for their antitumor activities, indicating that these compounds possess promising anticancer properties. The synthesis and structure-activity relationships of these compounds provide insights into designing more effective therapeutic agents (Ling et al., 2008).
Material Science and Gelation Properties
In material science, the ability of certain urea derivatives to form hydrogels under specific conditions has been investigated. These hydrogels' rheology and morphology can be tuned by the anion identity, demonstrating the compound's versatility in creating materials with desired physical properties. This finding opens avenues for using such derivatives in drug delivery systems and tissue engineering (Lloyd & Steed, 2011).
Corrosion Inhibition
The corrosion inhibition performance of triazinyl urea derivatives on mild steel in hydrochloric acid solutions has been explored, indicating these compounds' effectiveness in protecting against corrosion. This application is crucial for industries where metal durability and longevity are critical. The research highlights the potential of urea derivatives as corrosion inhibitors, contributing to materials science and engineering (Mistry et al., 2011).
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-[(1-cyclohexyltetrazol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN6O/c16-11-5-4-6-12(9-11)18-15(23)17-10-14-19-20-21-22(14)13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10H2,(H2,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGRPENKDCNZEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

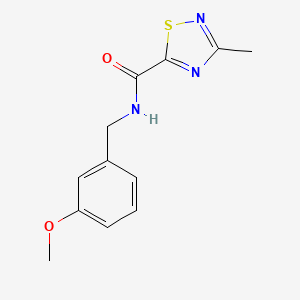
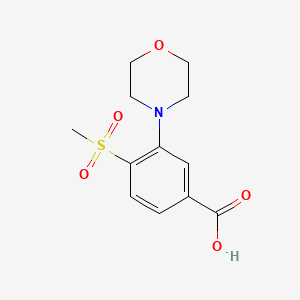
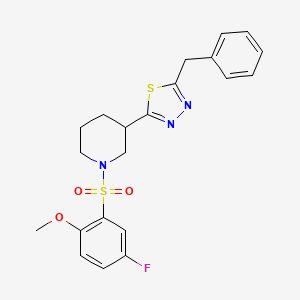
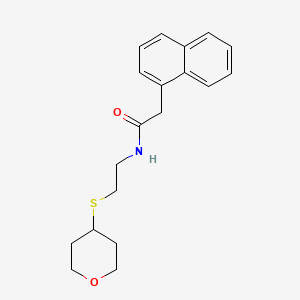
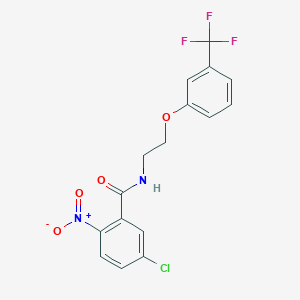
![7-(2-fluorobenzyl)-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2593077.png)
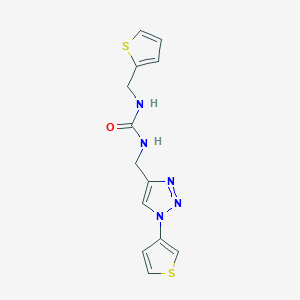
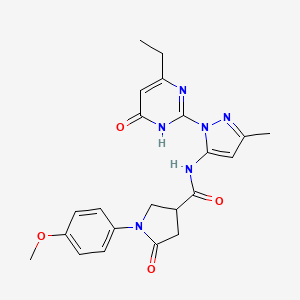
![N-[(2-methyl-1H-indol-3-yl)[4-(propan-2-yl)phenyl]methyl]pyridin-2-amine](/img/structure/B2593082.png)
![N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2593083.png)
